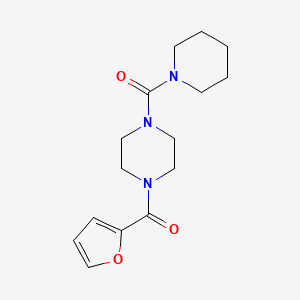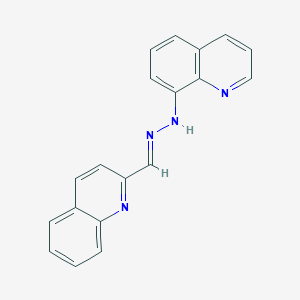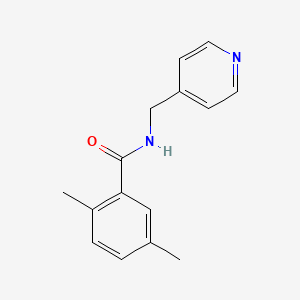![molecular formula C17H19N3O3S B5731382 4-{[(5-cyclohexyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate](/img/structure/B5731382.png)
4-{[(5-cyclohexyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(5-cyclohexyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of experiments. In
作用機序
The mechanism of action of 4-{[(5-cyclohexyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate is not fully understood, but studies have suggested that it may work by inhibiting certain enzymes or signaling pathways in cells. This inhibition can lead to a reduction in the growth or activity of cancer cells, as well as a decrease in inflammation and neurodegeneration.
Biochemical and Physiological Effects:
Studies have shown that 4-{[(5-cyclohexyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate has a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegeneration. In addition, this compound has been shown to have antioxidant properties and may be effective in protecting cells from oxidative stress.
実験室実験の利点と制限
One of the advantages of using 4-{[(5-cyclohexyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate in lab experiments is that it has been well-studied and has a known synthesis method. This makes it easy to obtain and use in experiments. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to design experiments that target specific pathways or enzymes.
将来の方向性
There are many future directions for research on 4-{[(5-cyclohexyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate. One area of interest is in the development of new cancer treatments that utilize this compound. In addition, further research is needed to fully understand the mechanism of action and to identify specific pathways or enzymes that are targeted by 4-{[(5-cyclohexyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate. This could lead to the development of more targeted and effective treatments for a variety of diseases. Finally, more research is needed to explore the potential side effects and toxicity of this compound, as well as its potential interactions with other drugs or compounds.
合成法
The synthesis of 4-{[(5-cyclohexyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate involves a multi-step process that begins with the preparation of 5-cyclohexyl-1,3,4-thiadiazole-2-amine. This compound is then reacted with 4-carbomethoxyphenyl isocyanate to produce the desired product. The synthesis method has been well-established and has been used to produce large quantities of 4-{[(5-cyclohexyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate for scientific research.
科学的研究の応用
4-{[(5-cyclohexyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate has been used in a variety of scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has the potential to inhibit the growth of cancer cells and may be effective in the treatment of certain types of cancer. In addition, 4-{[(5-cyclohexyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate has been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
特性
IUPAC Name |
[4-[(5-cyclohexyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-11(21)23-14-9-7-12(8-10-14)15(22)18-17-20-19-16(24-17)13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRADKGTYDFABRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5731309.png)

![N'-{[(2-methoxyphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5731315.png)


![4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5731327.png)
![N-benzyl-3-[(2,5-dichlorophenoxy)methyl]benzamide](/img/structure/B5731329.png)
![1-(4-fluorophenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5731337.png)

![N-[4-(aminosulfonyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5731350.png)

![N-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5731362.png)

